Home > Products > Screening Compounds P131254 > 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid
2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid - 2219374-83-9

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid

Catalog Number: EVT-2505928
CAS Number: 2219374-83-9
Molecular Formula: C8H12F2O4
Molecular Weight: 210.177
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid

    Compound Description: This compound is synthesized through a Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride. The compound demonstrated in vitro antibacterial and antifungal activity and was docked into the active site of the MurB protein of Staphylococcus aureus for studying molecular interactions. It also exhibited antioxidant properties as evaluated by the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay [, ].

2-((4R, 6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-yl) acetic acid esters

    Compound Description: This compound, a valuable pharmaceutical intermediate in the preparation of atorvastatin salt, is synthesized through a multi-step process utilizing 3-cyanopropylene and either 3,3-dialkoxy propionic ester or 3-alkoxy acrylic ester. The synthesis leverages the equatorial bond stable form of a hexatomic ring chair form structure to build a chiral center [].

2,2-di(pyridin-2-yl)acetic (DPA) and 1,8-diazafluorene-9-carboxylic (DAF) acids

    Compound Description: These compounds were studied using DFT calculations to understand their instability. The calculations revealed that decarboxylation, rather than tautomerization, is the primary reason for their lability. Both DPA and DAF possess intramolecular hydrogen bonds involving the carboxyl protons and pyridine nitrogen atoms, contributing to electron delocalization [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

    Compound Description: This compound is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials for treating cystic fibrosis patients with the F508del CFTR mutation [].

(4R-cis) -6- [2- [3-phenyl-4- (phenylcarbamoyl) -2- (4-fluorophenyl) -5- (1-methylethyl) - pyrrol-1-yl - ethyl] -2,2-dimethyl - [, ] - dioxane-4-yl - acetic acid - tert-butyl ester

    Compound Description: This compound is a valuable intermediate in the synthesis of atorvastatin salts [].

[1-( Substituted-benzoyl )-piperidin-4-yl ]-( 2 , 4-difluoro-phenyl )-methanone oximes

    Compound Description: This series of compounds were synthesized and characterized for their in vitro antibacterial activity, antioxidant activity (DPPH and ferrous ion chelating assays), and antiproliferative effects against various human cancer cell lines [].

N4 - [(2,2-difluoro-4H-benzo [, ] oxazin-3-one) -6-yl] -5-fluoro-N2- [3- (metilaminokarbonilmetilenoksi) phenyl] -2,4 -pirimidindiamina Ksinafoatnaya Salt

    Compound Description: This compound is a xinafoate salt with potential Syk inhibitory activity and is explored for the treatment of asthma [].

3-(6- Substituted-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H- benzopyran-4-yl)-2-substituted-1,3-thiazolidin-4-ones

    Compound Description: These novel compounds were synthesized from substituted phenols and evaluated for their in vivo antihypertensive activity in fructose-induced Albino Wistar rats [].

[2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000)

    Compound Description: This compound demonstrated acute and chronic anti-inflammatory properties in rat models. It exhibited an ED50 of 17 mg/kg p.o. in the carrageenan-induced paw edema model, indicating its antiphlogistic activity [].

2-[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] Acetic Acid (Licofelone, ML3000)

    Compound Description: This compound, a dual inhibitor of cyclooxygenase isoforms and 5-lipoxygenase, is currently under development for treating osteoarthritis. Its metabolism in humans was investigated, revealing the formation of a hydroxy-metabolite (M2) with significant exposure compared to the parent drug [].

4-(2-Hydroxyphenyl)-5,5-diaryl-γ-butyrolactones, 2-(2,2-Diaryl-2,3-dihydrobenzofuran-3-yl)acetic Acids, and 4-(Diarylmethyl)coumarins

    Compound Description: These compounds were synthesized through the electroreductive coupling of coumarins with benzophenones in the presence of TMSCl. The reaction initially forms adducts at the 4-position of coumarins, which can be further transformed into the aforementioned compounds depending on the deprotection conditions [].

5,5'-(1,4-phenylene)bis(4H-1,2,4-triazole-3,4-diamine) Derivatives

    Compound Description: These compounds were synthesized from terephthalic acid through a multi-step process involving hydrazine hydrate and ammonium thiocyanate. Subsequent reactions with aldehydes and glacial acetic acid led to the formation of various fused 1,2,4-triazole derivatives [].

2-(4-iso-propyl-2,2-dimethyltetrahydropyran-4-yl)ethylamine

    Compound Description: This compound was synthesized from the ethyl ester of cyano(2,2-dimethyltetrahydropyran-4-yliden)acetic acid through reaction with isopropylmagnesium bromide followed by decarbethoxylation [].

2-(2,2-dioxo-4- phenyl-3,4-dihydro-8H-2λ 6 -(1,2,4)triazolo(5,1- c)(1,2,4)thiadiazin-4-yl)-1-phenylethan-1-one and 2-(2,2-dioxo-4,7-diphenyl-3,4- dihydro-6H-pyrazolo(5,1-c)(1,2,4)thiadiazin-4-yl)-1-phenylethan-1-one

    Compound Description: These novel heterocyclic compounds were synthesized by reacting 2,4-diphenylbutadiene-1,4-sultone with 4 H-1,2,4-triazol-3-amine and 5-amino-3-phenyl-1H-pyrazole, respectively [].

(3R, 5R) 7- [3- phenyl-4-phenylcarbamoyl-2- (4-fluorophenyl) -5-isopropyl - pyrrol-1-yl] -3,5-dihydroxy heptanoic acid hemi-calcium salt

    Compound Description: This compound is a hemi-calcium salt of atorvastatin, a drug used to lower cholesterol levels []. The amorphous form of this salt is prepared from a tert-butyl ester derivative of (3R, 5R) 7- [3- phenyl-4-phenylcarbamoyl-2- (4-fluorophenyl) -5-isopropyl - pyrrol-1-yl] -3,5-dihydroxy heptanoic acid [].

    Relevance: While not directly structurally related, this compound, like the previously mentioned 2-((4R, 6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-yl) acetic acid esters and (4R-cis) -6- [2- [3-phenyl-4- (phenylcarbamoyl) -2- (4-fluorophenyl) -5- (1-methylethyl) - pyrrol-1-yl - ethyl] -2,2-dimethyl - [, ] - dioxane-4-yl - acetic acid - tert-butyl ester, demonstrates the importance of chiral chemistry in the development of pharmaceutical compounds.

N-Acyl-3,3-difluoro-2-oxoindoles and Derivatives

    Compound Description: N-Acyl-3,3-difluoro-2-oxoindoles serve as versatile intermediates for synthesizing various 2,2-difluorophenylacetic acid derivatives. Reactions with nucleophiles like water, alcohols, amines, glycine, and thiosemicarbazides lead to the formation of difluoroacetic acids, esters, amides, and thiosemicarbazide derivatives, respectively [].

4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Derivatives

    Compound Description: These compounds were investigated for their antiradical activity using the DPPH assay. They exhibited varying degrees of activity depending on the substituents present, with 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showing the most promising results [].

Benzo[b]seleno[2,3‐b]pyridines

    Compound Description: These compounds were synthesized by reacting acetic acid 2-selenoxo-2H-pyridin-1-yl esters with various benzynes generated through different methods [, ].

2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid (2,2-Hbdmpzp) and Transition Metal Complexes

    Compound Description: This novel N,N,O ligand and its corresponding transition metal complexes were synthesized and characterized. Comparison with analogous complexes bearing bis(3,5-dimethylpyrazol-1-yl)acetic acid revealed that the additional methyl group significantly influenced the stability and reactivity of the complexes [].

α-lmidazolformylarylhydrazine, α-[1,2,4]triazolformylarylhydrazine, and Derivatives

    Compound Description: These compounds were synthesized through the nucleophilic substitution reaction of α-chloroformylarylhydrazine hydrochloride with imidazole and 1,2,4-triazole, respectively. Further reactions with various reagents led to the formation of diverse heterocyclic compounds, including 2,2'-Diaryl-2H,2'H-[4,4']bi[[1,2,4]-triazolyl]-3,3'-dione, 2-aryl-4-(2-aryl-4-vinyl-semicarbazide-4-yl)-2,4-dihydro-[1,2,4]-triazol-3-one, and 5-substituted-3-aryl-3H-[1,3,4]oxadiazol-2-one [].

4-(1,2,4-Triazol-1-ylmethyl)-1,3-dioxolanes

    Compound Description: These compounds, substituted with cyclic ketals, were synthesized and evaluated for their antiradical activity using the DPPH assay. The study investigated the structure-activity relationship, noting the influence of substituents on the radical scavenging activity. Compounds containing a hexylthiosulfonyl substituent, arylureido, or arylthioureido fragments in the para-position of the aryl ring exhibited the highest activity [].

3-acetyl-2-(2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-yl) thiazolidine-4-carboxylic acid

    Compound Description: This compound, a new pyochelin analog, was synthesized through a multi-step process starting from 2-hydroxybenzonitrile. The key intermediate, 4'-(2-hydroxy-phenyl)-2,3,4,5,2',5,-hexahydro-[2,2']bithiazolil-4-carboxylic acid, was acetylated to obtain the final product [].

2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazines, 1-(5-(4-aryl)-3-(3-alkylpyrazin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanones and 5-(4-aryl)-3-(3-alkylpyrazin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides

    Compound Description: These novel compounds were synthesized using an environmentally safe method involving ultrasound irradiation. The compounds were evaluated for their antibacterial, antioxidant (DPPH assay), and DNA binding activities. Notably, halogen-containing derivatives exhibited significant DNA binding potential [].

[5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid (TAK-100)

    Compound Description: This 3-pyridylacetic acid derivative is a potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor. Its design incorporated a carboxy group for interaction with targeted amino acid residues in the catalytic region of DPP-4, enhancing its inhibitory activity. X-ray cocrystal structure analysis confirmed the desired interactions, including a salt-bridge with Arg125 [].

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

    Compound Description: These derivatives, designed as orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, exhibited potent anticonvulsant activity in mice. Specifically, 3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27) demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests, with minimal motor disturbances [].

Bis(2-hydroxy-2,2-bis(pyridin-2-yl)acetato)nickel(II) Methanol Solvate

    Compound Description: This nickel(II) complex was synthesized from α-pyridoin and Ni(CH3COO)2·4H2O, demonstrating a metal-promoted rearrangement of α-pyridoin to 2-hydroxy-2,2-di(pyridin-2-yl)acetic acid. The complex exhibits an octahedral geometry around the nickel(II) center, with two 2-hydroxy-2,2-di(pyridin-2-yl)acetate ligands coordinated through nitrogen and oxygen atoms. Intermolecular interactions, including C-H···O hydrogen bonds and π-π interactions, contribute to the formation of an extended 3D supramolecular architecture [].

Low Phytic Acid (LPA) Soybeans and Seed Treatments

    Compound Description: Low phytic acid soybean genotypes were investigated for their field emergence and yield characteristics under various seed treatment combinations. Seed treatments included fungicides like ApronMaxx (mefenoxam and fludioxonil) and Rancona Summit (ipconazole and metalaxyl), osmotic priming, and MicroCel-E coating. The study aimed to address the low field emergence often observed in LPA soybeans, which can negatively impact yield [].

Aryloxy Acetic Acid Esters and Amides

    Compound Description: A series of aryloxy acetic acid esters and amides containing cycloacetal fragments were synthesized and evaluated for their herbicidal activity. The compounds were designed based on commercially available phenoxy chlorides and 2,4-dichlorophenoxyacetic acids. Esters of 2,2-methyl-4-hydroxymethyl-1,3-dioxolane, 5-ethyl-5-hydroxymethyl-1,3-dioxane, 1,3-dioxolan-4-ylmethanol, and 1,3-dioxane-5-ol were synthesized, along with amides containing gem-dichlorocyclopropane and 1,3-dioxolane fragments. Several of the synthesized compounds demonstrated promising herbicidal activity [].

Triazatruxene-Based Donor Materials for Organic Solar Cells

    Compound Description: Five new triazatruxene-based donor molecules (M1-M5) were designed and their optoelectronic properties evaluated for use in organic solar cells. The molecules comprised a triazatruxene donor unit and various benzene-spaced acceptor units, including rhodanine-3-acetic acid derivatives. The study compared their performance with the experimentally synthesized JY05 dye (reference R). The designed molecules exhibited reduced energy gaps, broader absorption spectra in the visible region, and promising photovoltaic parameters, with M5 showing the highest open circuit voltage and best transport mobilities [].

1,4' '-bis(1H-phenanthro[9,10-d]imidazol-2-yl)-2',5'-difluoro-3',6'-diperfluorooctyl-p-terphenylene (6) and 1,4' '-bis(1H-phenanthro[9,10-d]imidazol-2-yl)-2',5'-dioctyl-p-terphenylene (7)

    Compound Description: Two isostructural donor-acceptor-donor dye molecules, one fluorinated (6) and one non-fluorinated (7), were synthesized and characterized to investigate the effect of perfluorination on photophysical properties. The synthesis involved preparing fluorinated benzene building blocks, followed by Suzuki coupling reactions and condensation with 9,10-phenanthrenequinone. The fluorinated compound (6) exhibited a remarkable red shift in its emission maxima compared to the non-fluorinated counterpart (7), indicating a significant impact of fluorine substitution on its electronic structure and photophysical behavior [].

[14C]-labelled [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5- yl]- [2'-14C]-acetic acid (3, ML 3000)

    Compound Description: This radiolabeled compound, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, was synthesized and administered to rats to study its distribution and excretion. The results suggested enterohepatic circulation and metabolization to glucuronides [].

Calcium bis-(E)-3,5-dihydroxy-7-(4'- (4''-flurophenyl)-2'-cyclopropyl-quinoline-3-yl)- hept-6-enoate (1)

    Compound Description: This compound, a HMG-CoA reductase inhibitor, was synthesized via a novel acetonide intermediate (2). The synthesis utilized a starting material, 1,3-Dioxane-4-acetic acid,6-(2-(2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)ethenyl)-2,2-dimethyl-,1,1-dimethylethyl ester (4R(4,6(E))), and involved a multi-step process [].

(E)-7-3,5-dihydroxyhept-6-enoic acid Calcium Salt (Rosuvastatin Calcium Salt)

    Compound Description: This compound, rosuvastatin calcium salt, is used to treat hypercholesteremia, hyperlipoproteinemia, and atherosclerosis. An improved method for its production was developed, involving a multi-step process starting from (1-6C)alkyl ester (E)-(6-{2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4R,6S)-2,2-dimethyl[1,3]dioxin-4-yl)acetic acid [].

Dopamine Semiquinone Radical Doped PEDOT:PSS

    Compound Description: This material was prepared by doping poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride. The resulting PEDOT:PSS-DA film exhibited enhanced conductivity and work function compared to PEDOT:PSS, leading to improved performance in organic solar cells [].

Cd(II) Coordination Polymers Based on a Semirigid Bis-pyridyl-bis-amide Ligand

    Compound Description: Nine new Cd(II) coordination polymers were synthesized using a semirigid bis-pyridyl-bis-amide ligand and various polycarboxylates. The complexes were characterized structurally and investigated for their fluorescent and photocatalytic properties [].

Oxazino[4,3-a] pyrroloimidazo[5,4-f]benzimidazole (imino)quinone

    Compound Description: This compound is an anti-cancer agent that targets the over-expression of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. A new precursor, 4-(2,5-dinitro-4-pyrrolid-1-yl)morpholine, for its synthesis was developed [].

N-[(R)-3,3-difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide (KPR-5714)

    Compound Description: This compound is a novel and selective transient receptor potential melastatin 8 (TRPM8) antagonist that demonstrated efficacy in improving overactive bladder symptoms in rat models. It inhibited bladder afferent hyperactivity and dose-dependently increased the intercontraction interval in various OAB models [].

Ternary Organic Solar Cells with Enhanced Charge Transfer

    Compound Description: Ternary organic solar cells (OSCs) were developed by incorporating a fullerene acceptor ([6,6]-phenyl-C71-butyric acid methyl ester, PC71BM) into binary blends consisting of a polymer donor (PBDB-TF) and small-molecule acceptors (HF-PCIC or HC-PCIC). The addition of PC71BM enhanced charge transfer between the acceptors, leading to increased quantum efficiencies and improved power conversion efficiencies. The ternary OSCs also exhibited excellent thermal stability [].

Ternary Organic Solar Cell with 1750 h Half Lifetime Under Ultraviolet Irradiation

    Compound Description: Ternary organic solar cells (OSCs) were studied for their stability under continuous ultraviolet irradiation. A ternary device based on the polymer donor PM6, the acceptor Y6, and the fullerene derivative PC71BM as the second acceptor exhibited a remarkable half-lifetime of 1750 h under UV irradiation with solar intensity, demonstrating its exceptional UV stability [].

Potentiators of Defective ΔF508–CFTR Gating

    Compound Description: The study investigated potentiators of cystic fibrosis transmembrane conductance regulator (CFTR) for treating cystic fibrosis. It was found that certain potentiators, such as tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles, did not interfere with the action of correctors, unlike the approved potentiator Ivacaftor. These new potentiators demonstrated potent activity and did not reduce corrector efficacy in heterologous cells or primary cultures of human bronchial epithelia [].

Avobenzone Derivatives Attached to Mo2 Quadruple Bonds

    Compound Description: New compounds containing avobenzone derivatives attached to Mo2 quadruple bonds were synthesized and characterized. The Mo2 unit shifted the ground state equilibrium entirely to the enol form, suppressing the photochemical enol-to-keto transformation of the avobenzone moiety [].

Properties

CAS Number

2219374-83-9

Product Name

2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid

IUPAC Name

2,2-difluoro-2-(4-methoxyoxan-4-yl)acetic acid

Molecular Formula

C8H12F2O4

Molecular Weight

210.177

InChI

InChI=1S/C8H12F2O4/c1-13-7(2-4-14-5-3-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12)

InChI Key

ZFCMUAMIUZHXTA-UHFFFAOYSA-N

SMILES

COC1(CCOCC1)C(C(=O)O)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.